molecular formula C18H18BrNOS B1292945 3'-Bromo-2-thiomorpholinomethyl benzophenone CAS No. 898781-70-9

3'-Bromo-2-thiomorpholinomethyl benzophenone

Cat. No.: B1292945
CAS No.: 898781-70-9
M. Wt: 376.3 g/mol
InChI Key: DZJQNFBDGQKAKN-UHFFFAOYSA-N
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Description

3’-Bromo-2-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C17H16BrNOS It is characterized by the presence of a bromine atom at the 3’ position, a thiomorpholine ring, and a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2-thiomorpholinomethyl benzophenone typically involves the following steps:

    Thiomorpholine Introduction: The thiomorpholine ring can be introduced via nucleophilic substitution reactions. This involves reacting the brominated benzophenone with thiomorpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of 3’-Bromo-2-thiomorpholinomethyl benzophenone may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom at the 3’ position can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3’-Bromo-2-thiomorpholinomethyl benzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-2-thiomorpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and thiomorpholine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways or chemical reactions, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-2-thiomorpholinomethyl benzophenone: Similar structure with a chlorine atom instead of bromine.

    3’-Fluoro-2-thiomorpholinomethyl benzophenone: Contains a fluorine atom at the 3’ position.

    2-Thiomorpholinomethyl benzophenone: Lacks the halogen atom at the 3’ position.

Uniqueness

3’-Bromo-2-thiomorpholinomethyl benzophenone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens or hydrogen.

Properties

IUPAC Name

(3-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJQNFBDGQKAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643814
Record name (3-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-70-9
Record name (3-Bromophenyl)[2-(4-thiomorpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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